![molecular formula C16H16ClF3N4 B11831191 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine](/img/structure/B11831191.png)
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a pyrimidine ring substituted with chlorine and trifluoromethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Pyrimidine Ring Formation: The piperazine intermediate is then reacted with 2,4,6-trichloropyrimidine in the presence of a suitable solvent like dimethylformamide (DMF) to form the desired pyrimidine ring.
Introduction of Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the benzyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis can yield different fragments of the original molecule, such as benzyl alcohol and piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines, including 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine, exhibit significant anticancer activities. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines, such as prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. These compounds were tested at concentrations around 5 μg/ml, revealing activities comparable to established chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Activities
The compound has also been evaluated for its antifungal and insecticidal properties. In vitro tests demonstrated antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates reaching up to 100% for certain derivatives . Additionally, insecticidal assays showed moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda, suggesting potential applications in agricultural pest control .
Case Study 1: Anticancer Activity Evaluation
A study published in Frontiers in Chemistry detailed the synthesis of novel trifluoromethyl pyrimidine derivatives, including the target compound, which were evaluated for their anticancer properties. The results indicated that certain derivatives displayed promising cytotoxic effects against multiple cancer cell lines, highlighting their potential as lead compounds for further development in cancer therapy .
Case Study 2: Agrochemical Applications
Research conducted on the antifungal and insecticidal properties of pyrimidine derivatives found that some compounds exhibited superior activity compared to commercial standards like tebuconazole. This positions them as viable candidates for development into new agricultural fungicides or insecticides, potentially offering safer alternatives to existing chemicals .
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to changes in cellular functions and signaling .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazin-1-yl Derivatives: These compounds share a similar piperazine structure but with a fluorobenzyl group instead of a benzyl group.
2-(4-(4-Substituted Piperazin-1-yl)benzylidene)hydrazinecarboxamide Derivatives: These compounds have a similar piperazine moiety but differ in the attached functional groups.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzylpiperazine moiety provides a distinct profile that sets it apart from other similar compounds.
Biological Activity
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine, with CAS number 1956318-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H16ClF3N4
- Molecular Weight : 356.77 g/mol
- Purity : NLT 98%
- Storage Conditions : Store at 2-8ºC
The compound's biological activity can be attributed to its structural features, particularly the presence of the benzylpiperazine moiety and the trifluoromethyl group. These functional groups are known to interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting anticancer properties.
1. Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit anticancer activities against various cancer cell lines. For instance, compounds related to this compound demonstrated moderate inhibition against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines, with inhibition rates varying significantly depending on the specific derivative tested.
Compound | Cell Line | Inhibition Rate (%) |
---|---|---|
5l | PC3 | 64.20 |
5n | K562 | 51.71 |
5o | HeLa | 50.52 |
5r | A549 | 55.32 |
These findings suggest that modifications to the pyrimidine scaffold can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .
Case Studies
A notable study investigated the synthesis and biological evaluation of several trifluoromethyl pyrimidine derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR) that indicated how variations in substituents could influence both anticancer and antifungal activities .
Study Highlights
- Objective : To evaluate the anticancer and antifungal activities of synthesized trifluoromethyl pyrimidine derivatives.
- Methodology : In vitro assays were conducted on various cancer cell lines and fungal strains.
- Results : Several compounds exhibited significant activity against B. cinerea, with inhibition rates exceeding those of standard treatments like tebuconazole.
Properties
Molecular Formula |
C16H16ClF3N4 |
---|---|
Molecular Weight |
356.77 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H16ClF3N4/c17-13-10-14(22-15(21-13)16(18,19)20)24-8-6-23(7-9-24)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
InChI Key |
QQZMZZIRINURCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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